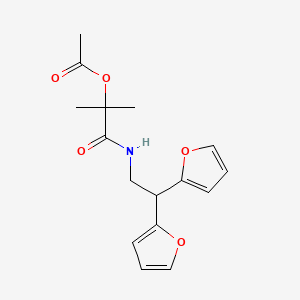
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound featuring a furan ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 2-methyl-1-oxopropan-2-yl acetate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include dichloromethane and ethanol, while catalysts such as triethylamine or pyridine may be employed to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the intermediate 2,2-di(furan-2-yl)ethylamine. This intermediate is then reacted with 2-methyl-1-oxopropan-2-yl acetate in large-scale reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituent introduced.
科学研究应用
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the production of advanced materials with desirable properties, such as thermal stability and conductivity.
作用机制
The mechanism by which 1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings may participate in π-π stacking interactions, while the amino and acetate groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological or chemical effects.
相似化合物的比较
Similar Compounds
2,2-Di(furan-2-yl)ethylamine: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
2-Acetylfuran: A simpler furan compound used in various chemical syntheses.
Uniqueness
1-((2,2-Di(furan-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is unique due to its combination of furan rings with an amino and acetate group, providing a versatile scaffold for further chemical modifications and applications. Its structure allows for diverse interactions and reactivity, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
[1-[2,2-bis(furan-2-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-11(18)22-16(2,3)15(19)17-10-12(13-6-4-8-20-13)14-7-5-9-21-14/h4-9,12H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPVVPWEGPOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2466483.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2466486.png)
![1-[7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B2466488.png)
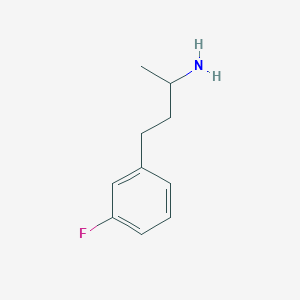
![1-[(2-Chloro-6-fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2466490.png)
![1-(2,4-dimethylphenyl)-5-[(2-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2466492.png)
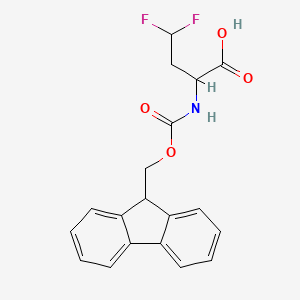
![2-cyano-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2466497.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2466498.png)
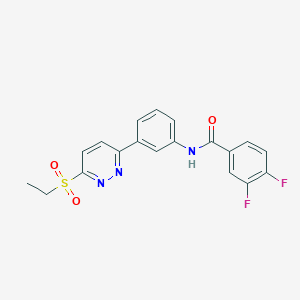
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2466500.png)
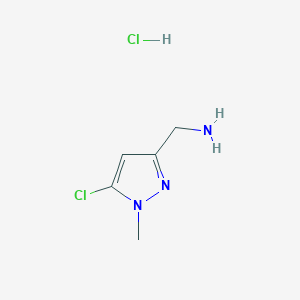
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466503.png)
![N-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466504.png)
